molecular formula C21H21AuClP+ B13783351 3-Chloropropyl(triphenyl)phosphanium;gold CAS No. 61359-58-8

3-Chloropropyl(triphenyl)phosphanium;gold

Cat. No.: B13783351
CAS No.: 61359-58-8
M. Wt: 536.8 g/mol
InChI Key: JSUYNUAJRUICMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropropyl(triphenyl)phosphanium;gold is a coordination complex that consists of a gold atom coordinated to a triphenylphosphine ligand and a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl(triphenyl)phosphanium;gold typically involves the reaction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in the presence of a 3-chloropropyl group. The reaction is usually carried out in an ethanol solution at room temperature. The general reaction scheme is as follows :

HAuCl4+PPh3+3-chloropropyl groupThis compound+by-products\text{HAuCl}_4 + \text{PPh}_3 + \text{3-chloropropyl group} \rightarrow \text{this compound} + \text{by-products} HAuCl4​+PPh3​+3-chloropropyl group→this compound+by-products

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl(triphenyl)phosphanium;gold undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of gold.

    Reduction: It can be reduced to form gold nanoparticles or other reduced gold species.

    Substitution: The 3-chloropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions, reducing agents like sodium borohydride (NaBH₄) for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions may produce gold nanoparticles.

Scientific Research Applications

3-Chloropropyl(triphenyl)phosphanium;gold has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloropropyl(triphenyl)phosphanium;gold involves the coordination of the gold atom to the triphenylphosphine ligand and the 3-chloropropyl group. This coordination stabilizes the gold atom and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-chloropropyl group in 3-Chloropropyl(triphenyl)phosphanium;gold imparts unique chemical properties, such as increased reactivity and the ability to participate in specific substitution reactions

Properties

CAS No.

61359-58-8

Molecular Formula

C21H21AuClP+

Molecular Weight

536.8 g/mol

IUPAC Name

3-chloropropyl(triphenyl)phosphanium;gold

InChI

InChI=1S/C21H21ClP.Au/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;/q+1;

InChI Key

JSUYNUAJRUICMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Au]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.